Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7S/c1-5-31-25(28)22-14(2)21(9-15-6-7-19-20(8-15)33-13-32-19)34-24(22)26-23(27)16-10-17(29-3)12-18(11-16)30-4/h6-8,10-12H,5,9,13H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZLLYFRNWPPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the benzodioxole and thiophene rings, followed by the introduction of the ethyl ester and dimethoxybenzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
- Ethyl (1,3-benzodioxol-5-ylmethyl)aminoacetate
Uniqueness
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate (referred to as EBT-2) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's structure, synthesis, and biological effects based on diverse research findings.
Structural Overview
EBT-2 features a unique molecular structure characterized by several functional groups:
- Benzo[d][1,3]dioxole moiety : Contributes to the compound's chemical reactivity and potential biological activity.
- Thiophene core : Provides a framework for various chemical interactions.
- Amido group : Enhances solubility and bioavailability.
The molecular formula of EBT-2 is , with a molecular weight of approximately 440.51 g/mol .
Synthesis
The synthesis of EBT-2 typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole and thiophene components. Key steps include:
- Formation of the benzo[d][1,3]dioxole derivative .
- Coupling with the thiophene core .
- Introduction of the amido group through acylation reactions .
These synthetic pathways are crucial for obtaining a compound with desired biological properties .
Anticancer Properties
Research indicates that EBT-2 exhibits significant anticancer activity against various cancer cell lines. The mechanism of action appears to involve:
- Induction of apoptosis : EBT-2 triggers programmed cell death in cancer cells through modulation of key apoptotic pathways.
- Inhibition of cell proliferation : The compound has shown efficacy in reducing the growth rates of tumor cells in vitro.
A study reported that EBT-2 demonstrated a growth inhibition concentration (GI50) comparable to established chemotherapeutics when tested against breast and colon cancer cell lines .
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HCT116 (Colon Cancer) | 12 | Cell cycle arrest |
Antiviral Activity
Emerging data suggest that EBT-2 possesses antiviral properties against several viral pathogens. It has been shown to inhibit viral replication by targeting viral enzymes and interfering with host cell pathways necessary for viral entry and replication .
Case Studies
- Breast Cancer Study : In vitro studies using MCF-7 cells demonstrated that treatment with EBT-2 resulted in a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis .
- Viral Infection Model : In a model of viral infection, EBT-2 was administered to infected cells, leading to a marked decrease in viral load compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent against viral infections .
Q & A
Q. Advanced Research Focus
- Functional Group Modifications : Replace the benzo[d][1,3]dioxol-5-ylmethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) analogs to assess effects on bioactivity .
- Comparative Molecular Field Analysis (CoMFA) : Use crystallographic data (if available) or molecular docking to predict interactions with biological targets like protein kinases .
- In Silico Screening : Employ software like AutoDock Vina to simulate binding affinities of modified derivatives to spliceosome components or inflammatory enzymes .
Which characterization techniques are critical for confirming the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methyl groups at thiophene-4 and benzo[d][1,3]dioxole integration) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] peak for C₂₇H₂₆N₂O₇S) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline samples are obtainable) .
How can researchers address contradictory data in biological activity assays for this compound?
Q. Advanced Research Focus
- Dose-Response Validation : Replicate anti-inflammatory or anticancer assays (e.g., IC₅₀ in MCF-7 cells) across multiple cell lines to rule out cell-specific effects .
- Off-Target Profiling : Use kinase selectivity panels to distinguish primary targets from nonspecific interactions .
- Metabolic Stability Tests : Assess hepatic microsome stability to determine if metabolite interference skews bioactivity results .
What experimental precautions are necessary to preserve the stability of this compound during storage?
Q. Basic Research Focus
- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent ester hydrolysis or photodegradation of the benzo[d][1,3]dioxole moiety .
- Purity Checks : Reanalyze purity via HPLC (C18 column, acetonitrile/water gradient) before critical experiments .
What mechanistic hypotheses explain the compound’s potential spliceosome-modulating activity?
Q. Advanced Research Focus
- RNA-Protein Crosslinking : Use UV-crosslinking assays with -labeled pre-mRNA to identify binding sites .
- Cryo-EM Studies : Map interactions with spliceosomal components like U2 snRNP to elucidate steric or allosteric effects .
- Knockdown/Rescue Experiments : Silence candidate spliceosome proteins (e.g., SF3B1) and test if activity is restored in rescue models .
How can researchers resolve low solubility issues in in vivo studies?
Q. Advanced Research Focus
- Prodrug Design : Convert the ethyl ester to a water-soluble phosphate ester prodrug, which hydrolyzes in vivo .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
- Co-Solvent Systems : Use Cremophor EL or cyclodextrins in dosing solutions for preclinical models .
What computational tools are recommended for predicting metabolic pathways of this compound?
Q. Advanced Research Focus
- CYP450 Metabolism Prediction : Use StarDrop or MetaDrug to identify likely oxidation sites (e.g., demethylation of 3,5-dimethoxybenzamido) .
- Metabolite Identification : Pair in vitro microsome assays with LC-MS/MS to validate predicted metabolites .
How can researchers validate the compound’s selectivity for kinase targets over related isoforms?
Q. Advanced Research Focus
- Kinase Profiling Services : Utilize Eurofins KinaseProfiler® to screen against 300+ kinases .
- ATP-Competition Assays : Measure IC₅₀ shifts with increasing ATP concentrations to confirm competitive inhibition .
What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Q. Advanced Research Focus
- Flow Chemistry : Optimize amidation and esterification steps in continuous flow reactors to improve reproducibility .
- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
